molecular formula C12H17NO3S B8345825 1,2,3,4-Tetrahydroquinoline-N-propanesulphonic acid

1,2,3,4-Tetrahydroquinoline-N-propanesulphonic acid

Cat. No. B8345825
M. Wt: 255.34 g/mol
InChI Key: BMQAGEUUFJSCOI-UHFFFAOYSA-N
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Patent
US06783731B1

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoline (4.76 g, 40 mmole) and 1,3-propane sultone (4.88 g, 40 mmole) in 50 mL reagent grade acetonitrile was heated under a nitrogen atmosphere and refluxed overnight. After cooling to room temperature, then to ice bath temperature, the resulting white solid was filtered and washed with cold acetonitrile. The yield was 8.1 g (84%), and the product had a melting point of greater than 200° C. Nuclear magnetic resonance (NMR) and elemental analysis showed the product to be consistent with the assigned structure. NMR (D2O): 7.45 (s, 4H), 2.8-4.0 (m, 8H), 2.2 (T, 2H).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:11]1[CH2:17][S:14](=[O:16])(=[O:15])[O:13][CH2:12]1>C(#N)C>[S:14]([CH2:17][CH2:11][CH2:12][N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)([OH:16])(=[O:15])=[O:13]

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
4.88 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
reagent
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
to ice bath temperature, the resulting white solid was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)CCCN1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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